molecular formula C8H18O5 B14735465 3,5,7,9,11-Pentaoxa-tridecane CAS No. 5729-59-9

3,5,7,9,11-Pentaoxa-tridecane

Cat. No.: B14735465
CAS No.: 5729-59-9
M. Wt: 194.23 g/mol
InChI Key: JKBYKDXRRQROLD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7,9,11-Pentaoxa-tridecane typically involves the reaction of ethylene glycol with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, leading to the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5,7,9,11-Pentaoxa-tridecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,7,9,11-Pentaoxa-tridecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,7,9,11-Pentaoxa-tridecane involves its interaction with various molecular targets, primarily through its oxygen atoms. These interactions can lead to the formation of hydrogen bonds and coordination complexes with metal ions. The compound can also participate in redox reactions, influencing the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,7,9,11-Pentaoxa-tridecane is unique due to its linear arrangement of five oxygen atoms, which imparts specific chemical properties and reactivity patterns. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

5729-59-9

Molecular Formula

C8H18O5

Molecular Weight

194.23 g/mol

IUPAC Name

ethoxymethoxymethoxymethoxymethoxyethane

InChI

InChI=1S/C8H18O5/c1-3-9-5-11-7-13-8-12-6-10-4-2/h3-8H2,1-2H3

InChI Key

JKBYKDXRRQROLD-UHFFFAOYSA-N

Canonical SMILES

CCOCOCOCOCOCC

Origin of Product

United States

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